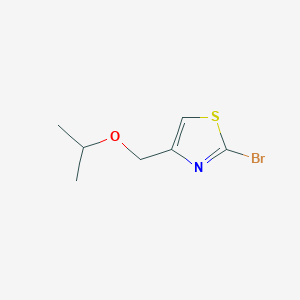
2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromine atom and a propan-2-yloxymethyl group attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole typically involves the bromination of a thiazole precursor followed by the introduction of the propan-2-yloxymethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiazoles or modified thiazole rings.
Aplicaciones Científicas De Investigación
2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The propan-2-yloxymethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-methyl-1-(propan-2-yloxy)benzene
- 2-Bromo-2-methylpropane
- 4-(2’-Methoxyethyl)phenol
Uniqueness
2-Bromo-4-(propan-2-yloxymethyl)-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring. The presence of both the bromine atom and the propan-2-yloxymethyl group provides distinct reactivity and potential applications compared to other similar compounds. Its unique structure allows for selective interactions in chemical and biological systems, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C7H10BrNOS |
|---|---|
Peso molecular |
236.13 g/mol |
Nombre IUPAC |
2-bromo-4-(propan-2-yloxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNOS/c1-5(2)10-3-6-4-11-7(8)9-6/h4-5H,3H2,1-2H3 |
Clave InChI |
XGEOOQYPYYPFPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC1=CSC(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13430794.png)
![2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13430796.png)
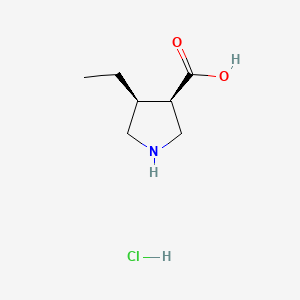


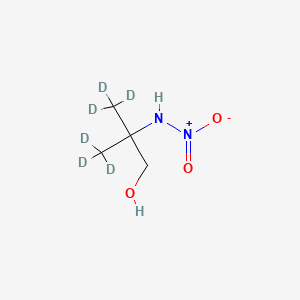
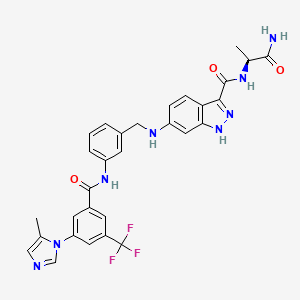


![(Z)-2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-N'-hydroxyacetimidamide](/img/structure/B13430833.png)

![N-[(3Alpha,5Beta,6Alpha,7Alpha)-6-Ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine Methyl Ester](/img/structure/B13430842.png)
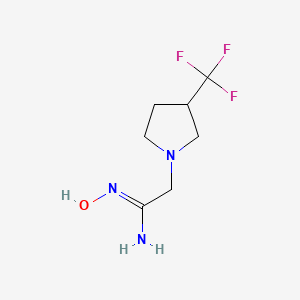
![[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid](/img/structure/B13430852.png)
